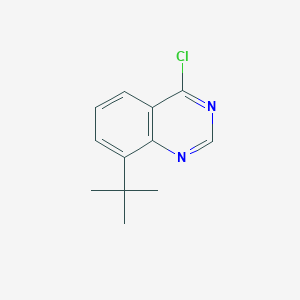

8-tert-butyl-4-chloroquinazoline

概要

説明

8-tert-butyl-4-chloroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 4th position and a tert-butyl group at the 8th position in the quinazoline ring imparts unique chemical properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-butyl-4-chloroquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

化学反応の分析

Reactivity of the Chloro Group at Position 4

The chloro group at position 4 is highly reactive due to the α-nitrogen effect , which activates the C-4 position for nucleophilic aromatic substitution (S_NAr) . This reactivity enables diverse transformations:

Reaction with Amines

Substitution with primary or secondary amines proceeds efficiently, forming aryl amines. For example, reactions with aniline or cyclopropylamine yield products like N-(4-chloroquinazolin-4-yl)aniline .

| Nucleophile | Reaction Conditions | Yield | Citation |

|---|---|---|---|

| Aniline | THF, rt, 1–2 h | ~80% | |

| Cyclopropylamine | DCM, rt, overnight | 80% |

Cross-Coupling Reactions

The activated C-4 position facilitates palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Coupling with amines to generate aryl amines, though this is less common compared to direct substitution .

| Reaction Type | Catalyst | Reagents | Yield | Citation |

|---|---|---|---|---|

| Suzuki Coupling | Pd(0) catalyst | Boronic acid, base (e.g., K₂CO₃) | ~70–90% |

Impact of the tert-Butyl Group

The tert-butyl group at position 8 influences steric and electronic properties:

-

Steric Effects : The bulky tert-butyl group may hinder certain reactions at adjacent positions but enhances stability in biological systems.

-

Electronic Effects : The electron-donating tert-butyl group can modulate the reactivity of the quinazoline ring, potentially altering substitution rates.

Kinetic and Mechanistic Insights

Studies on analogous quinazolines reveal that S_NAr reactions are pH-dependent. For example, the reaction of 4-chloroquinazoline with aniline shows linear kinetics in aqueous media, suggesting a non-catalytic pathway with electrophilic solvation enhancing reactivity .

科学的研究の応用

Anticancer Activity

8-tert-butyl-4-chloroquinazoline and its derivatives have been investigated for their potential as anti-cancer agents. Research indicates that these compounds can inhibit specific tyrosine kinases associated with cancer progression.

- Mechanism of Action : The compound targets the PDGF (Platelet-Derived Growth Factor) receptor family and VEGF (Vascular Endothelial Growth Factor) receptor tyrosine kinases, which are crucial in tumor growth and metastasis. Studies have shown that certain quinazoline derivatives exhibit significantly better potency against these receptors compared to traditional EGF (Epidermal Growth Factor) receptor tyrosine kinase inhibitors .

- Case Study : A study demonstrated that this compound derivatives effectively inhibited cell proliferation in various cancer cell lines, showcasing their potential as selective anti-cancer therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of quinazoline derivatives, including this compound.

- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown efficacy against multi-drug resistant strains of Mycobacterium tuberculosis. A study synthesized and tested various quinazolinone benzoates, revealing significant anti-tuberculosis activity among several compounds, suggesting that modifications to the quinazoline structure can enhance antimicrobial potency .

Antiviral Applications

The compound has been explored in the context of antiviral therapies, particularly against Hepatitis C virus (HCV).

- Direct-Antiviral Agents : Research indicates that quinazoline derivatives can serve as templates for developing direct-acting antiviral agents targeting HCV polymerase. The structural modifications of these compounds may lead to improved efficacy and reduced treatment durations in clinical settings .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of quinazoline derivatives.

- Mechanism : Some studies have indicated that these compounds might protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance biological activity.

作用機序

The mechanism of action of 8-tert-butyl-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-Chloroquinazoline: Lacks the tert-butyl group at the 8th position.

8-tert-Butylquinazoline: Lacks the chlorine atom at the 4th position.

4,8-Dichloroquinazoline: Contains chlorine atoms at both the 4th and 8th positions.

Uniqueness

8-tert-butyl-4-chloroquinazoline is unique due to the presence of both the chlorine atom at the 4th position and the tert-butyl group at the 8th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

特性

分子式 |

C12H13ClN2 |

|---|---|

分子量 |

220.70 g/mol |

IUPAC名 |

8-tert-butyl-4-chloroquinazoline |

InChI |

InChI=1S/C12H13ClN2/c1-12(2,3)9-6-4-5-8-10(9)14-7-15-11(8)13/h4-7H,1-3H3 |

InChIキー |

KGBWJMDHVPUCPV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC=CC2=C1N=CN=C2Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。